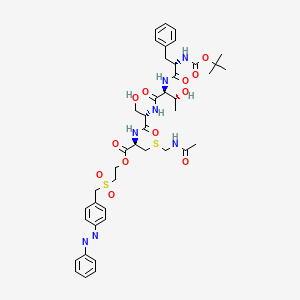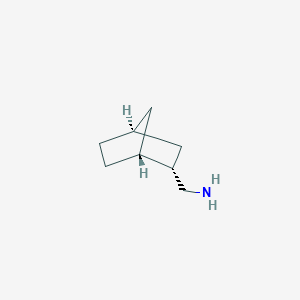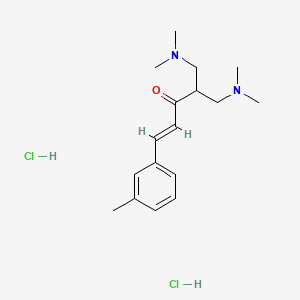
Pinselic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinselic acid is a naturally occurring compound first isolated from the fungal strain Penicillium amarum in 1953 by Munekata . It belongs to the class of carboxyxanthones, which are known for their diverse biological and pharmacological activities . This compound has a unique structure characterized by a xanthone core with carboxylic acid functionality, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pinselic acid involves the cyclization of a linear polyketide chain followed by oxygenation at the reactive meso methylene position of the anthrone or anthranol to form a hydroperoxide intermediate . This intermediate undergoes rearrangement to produce the xanthone structure of this compound .
Industrial Production Methods: . Optimization of fermentation conditions, including pH, temperature, and nutrient supply, would be crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions: Pinselic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce new functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Pinselic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of pinselic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and metabolism . The exact molecular targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Pinselic acid can be compared with other carboxyxanthones, such as:
5,6-Dimethylxanthone-4-acetic acid (DMXAA): Known for its anti-tumor activity and has entered clinical trials.
Cassiollin: Another xanthone derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
479-67-4 |
|---|---|
Molekularformel |
C15H10O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20) |
InChI-Schlüssel |
ASAUXYYQDCDORO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



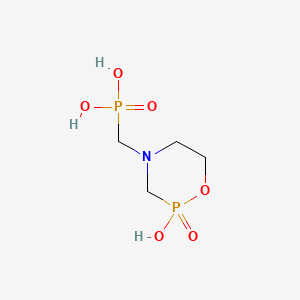
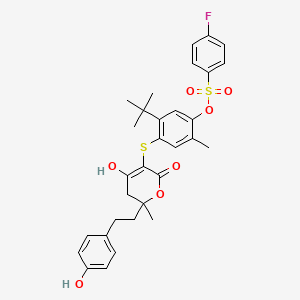
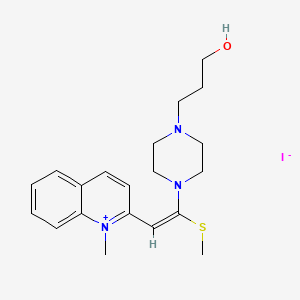
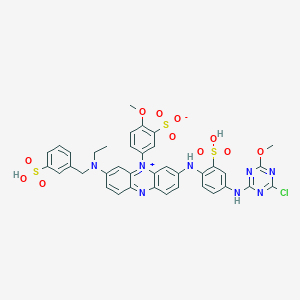

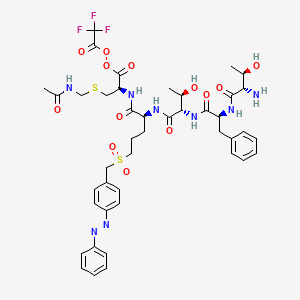
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
